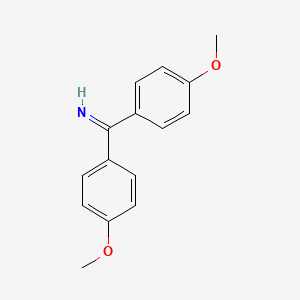

Bis(4-methoxyphenyl)methanimine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(4-methoxyphenyl)methanimine: is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of two 4-methoxyphenyl groups attached to a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl)methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(4-methoxyphenyl)methanimine can undergo oxidation reactions to form corresponding quinone imine oxides.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Quinone imine oxides.

Reduction: Bis(4-methoxyphenyl)methanamine.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(4-methoxyphenyl)methanimine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. It can interact with specific enzymes, providing insights into enzyme mechanisms and potential drug targets .

Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Bis(4-methoxyphenyl)methanamine: This compound is similar in structure but differs in the presence of an amine group instead of an imine group.

4-Methoxybenzylamine: Another related compound with a single 4-methoxyphenyl group attached to a benzylamine group.

N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A derivative used in perovskite solar cell applications.

Uniqueness: Bis(4-methoxyphenyl)methanimine is unique due to its specific combination of two 4-methoxyphenyl groups and a methanimine group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

Introduction

Bis(4-methoxyphenyl)methanimine, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its synthesis and potential mechanisms of action.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction of 4-methoxybenzaldehyde with an appropriate amine. The general reaction can be represented as follows:

This compound exhibits a pale yellow solid form with a melting point ranging between 220–223 °C. Its structure is characterized by the presence of methoxy groups attached to the aromatic rings, contributing to its solubility and reactivity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) values, which showed promising results compared to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Chloramphenicol |

|---|---|---|

| Staphylococcus aureus | 25 | More effective |

| Pseudomonas aeruginosa | 50 | Comparable |

| Listeria monocytogenes | 10 | Significantly more potent |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study: Anticancer Effects in Cell Lines

A study conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be 15 µM for MCF-7 and 20 µM for HCT116 cells .

The biological activities of this compound may be attributed to several mechanisms:

- Antioxidant Properties : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, preventing their division and growth.

Properties

IUPAC Name |

bis(4-methoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVJSFDXRAUTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.